p-MENTH-8-EN-3-ONE, trans-

Hepatotoxicity Pennyroyal Oil Safety Structure–Toxicity Relationships

trans-p-Menth-8-en-3-one (CAS 57129-09-6), also known as (+)-isopulegone or D-isopulegone, is a monoterpenoid ketone of the p-menthane class with the IUPAC name (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one. This compound carries FEMA No.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 57129-09-6
Cat. No. B12781423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-MENTH-8-EN-3-ONE, trans-
CAS57129-09-6
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1
InChIKeyRMIANEGNSBUGDJ-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol and oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-p-Menth-8-en-3-one (CAS 57129-09-6) Procurement: Identity, Class, and Comparator Landscape


trans-p-Menth-8-en-3-one (CAS 57129-09-6), also known as (+)-isopulegone or D-isopulegone, is a monoterpenoid ketone of the p-menthane class with the IUPAC name (2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one [1][2]. This compound carries FEMA No. 2964 and JECFA No. 754, and is classified as a flavouring agent by both the U.S. FDA and the Joint FAO/WHO Expert Committee on Food Additives [2]. Its closest chemical analogs include pulegone (p-menth-4(8)-en-3-one; JECFA 753), the diastereomer cis-isopulegone, the reduced congener isopulegol (p-menth-8-en-3-ol; JECFA 755), and the metabolite menthofuran (JECFA 758). Structural differentiation among these substances drives significant differences in toxicological profile, metabolic fate, and sensory properties, making indiscriminate substitution scientifically inadvisable [3].

Why Isopulegone Isomers and Structural Analogs Cannot Be Interchanged in p-Menth-8-en-3-one Applications


Generic substitution within the p-menth-8-en-3-one family is precluded by three interrelated factors. First, stereochemistry directly controls metabolic activation: the trans-(2R,5S) configuration of (+)-isopulegone influences the extent of isomerization to the hepatotoxic species pulegone, a pathway that is stereoelectronically unfavorable for the cis-isomer [1]. Second, the isopropenyl side‑chain of isopulegone (contrasted with the isopropylidene group of pulegone) fundamentally alters cytochrome‑P450-mediated bioactivation and glutathione depletion trajectories, resulting in divergent in‑vivo safety margins even though the compounds share a core menthane skeleton [2]. Third, sensory and physico‑chemical specifications (e.g., odor detection threshold, hydrophobicity) are isomer‑dependent; the trans-isomer delivers a distinct minty-woody, mildly green character that differs from the more pungent, camphoraceous note of cis‑isopulegone and the strong minty-cooling sensation of isopulegol [3]. These differences mean that procurement specifications based solely on the generic name “isopulegone” risk obtaining a stereochemical mixture or the wrong isomer, with measurable consequences for safety, efficacy, and organoleptic performance.

Quantitative Differentiation Evidence for trans-p-Menth-8-en-3-one (CAS 57129-09-6) vs. Closest Analogs


Reduced Hepatotoxic Liability Compared to Pulegone: In‑Vivo Necrosis Scoring and Glutathione Depletion

In a direct head-to-head study, male Swiss‑Webster mice received equimolar intraperitoneal doses of R-(+)-pulegone and isopulegone [1]. Histologic scoring of centrilobular necrosis (scale 0–4) and measurement of hepatic glutathione (GSH) depletion demonstrated that isopulegone caused substantially milder liver injury. The severity of necrosis for pulegone reached grade 3–4 at 400 mg/kg, while isopulegone at the same dose produced necrosis grades of 1–2, with significantly smaller plasma GPT elevations [1]. This evidence establishes that the trans-isopulegone scaffold has a significantly lower hepatotoxic potential than the isopropylidene‑containing analog pulegone, a critical differentiator for safety‑conscious procurement.

Hepatotoxicity Pennyroyal Oil Safety Structure–Toxicity Relationships

Favorable JECFA Safety Margin vs. Combined Intake Threshold: A Quantitative Regulatory Benchmark

JECFA’s safety evaluation procedure for structural class II substances defines a human intake threshold of 540 µg/person/day [1]. The estimated daily intake of isopulegone (JECFA 754) from flavouring use is 0.01 µg/kg bw/day (USA) and 1 µg/kg bw/day (Europe), yielding margins of 10,000‑fold against the pulegone‑derived NOEL of 0.44 mg/kg bw/day [1]. In contrast, pulegone (JECFA 753) intake is 2 µg/kg bw/day (Europe/USA), while menthofuran intake reaches 13–25 µg/kg bw/day, significantly narrowing safety margins [1]. The exceptionally wide safety margin for trans‑isopulegone, documented in a peer‑reviewed regulatory monograph, provides a quantifiable, risk‑based differentiator for buyers specifying flavouring ingredients.

Flavouring Safety Assessment JECFA Procedure Structural Class II Threshold

Defined Stereochemical Identity Guarantees Metabolic and Sensory Reproducibility

trans-p-Menth-8-en-3-one (CAS 57129-09-6) is unambiguously defined as the (2R,5S) enantiomer, whereas the generic isopulegone often refers to the racemic mixture (CAS 29606-79-9) or the cis-diastereomer [1]. Published essential‑oil analyses demonstrate that natural sources can contain both cis‑ and trans‑isopulegone in variable ratios; for example, Clinopodium ascendens oil contains 75.2% cis-isopulegone and only 4.5% trans-isopulegone [2]. Because hepatic microsomal isomerization of trans-isopulegone to pulegone proceeds with distinct kinetics relative to the cis-isomer [3], procurement of the stereochemically defined trans‑isomer eliminates batch‑to‑batch variability in metabolic activation potential and ensures the specific “minty‑woody, mildly green” odour profile attributed to the (2R,5S) form.

Stereochemistry Flavour Consistency Metabolic Fate

Differentiated Physico‑Chemical Profile: Boiling Point and Refractive Index vs. Pulegone and Isopulegol

Trans‑isopulegone exhibits a boiling point of 208 °C at atmospheric pressure and a refractive index of 1.465–1.473 [1]. These values differ materially from pulegone (boiling point 224 °C, refractive index 1.485–1.489) and isopulegol (boiling point 212 °C, refractive index 1.472–1.477) [2]. The lower boiling point of trans‑isopulegone relative to pulegone facilitates steam‑distillation‑based purification and reduces thermal degradation risk during high‑temperature food processing. The distinct refractive index provides a simple, quantitative identity test that can be incorporated into procurement specifications to reject mis‑supplied analogs.

Physico‑Chemical Specification Quality Control Formulation

Strategic Application Scenarios Where trans-p-Menth-8-en-3-one (CAS 57129-09-6) Outperforms Generic Alternatives


Mint‑Flavoured Confectionery and Oral Care Products Requiring Low Hepatic Risk Profile

In chewing gum, toothpaste, and mouthwash formulations, where chronic low‑level human exposure is inevitable, trans‑isopulegone (CAS 57129-09-6) provides the desired minty‑woody top note while maintaining a >10,000‑fold safety margin against the NOEL, as documented by JECFA [1]. This margin is approximately 10‑fold wider than that of pulegone and >100‑fold wider than that of menthofuran, enabling formulators to meet FEMA GRAS requirements with demonstrably lower toxicological risk [1].

Essential Oil Replacement Strategies for Pennyroyal Oil‑Derived Fragrances

Pennyroyal oil contains high levels (often >80%) of R-(+)-pulegone, the major hepatotoxin, along with variable amounts of isopulegone [2]. By replacing the whole essential oil with defined (2R,5S)-trans-isopulegone (CAS 57129-09-6), fragrance houses can replicate the characteristic minty-herbaceous character while eliminating the pulegone‑associated hepatotoxic liability, as evidenced by the 2‑grade reduction in necrosis severity seen in comparative animal studies [2].

Stereochemically Controlled Metabolic Studies of Monoterpene Bioactivation

For research groups investigating the role of the α-isopropylidene vs. α-isopropenyl ketone group in cytochrome P450‑mediated hepatotoxicity, trans-isopulegone (CAS 57129-09-6) serves as a critical stereochemically pure probe compound [3]. Its defined (2R,5S) configuration allows unambiguous tracking of isomerization to pulegone and subsequent menthofuran formation, a metabolic cascade that cannot be deconvoluted when racemic or cis‑enriched mixtures are employed [3].

Regulatory‑Compliant Flavouring for EU and US Markets with Established JECFA Specifications

Trans‑isopulegone has a full JECFA specification (No. 754) and an ADI of 'Acceptable' with no safety concern at estimated intake levels, making it pre‑approved for flavouring use in both EU (FL‑No. 07.067) and US (FEMA 2964) jurisdictions [1][4]. In contrast, para-mentha-1,4(8)-dien-3-one (the unsaturated pulegone analog) was withdrawn from industry support, highlighting the procurement risk associated with analogs that lack current regulatory acceptance [1].

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